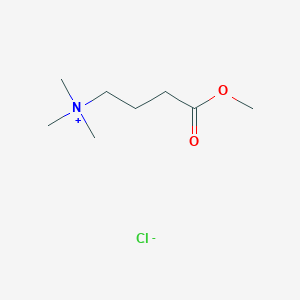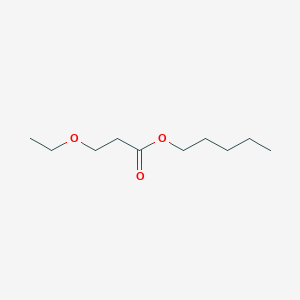
Pentyl 3-ethoxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 3-ethoxypropanoate, also known as ethyl pentyl propanoate, is a chemical compound that belongs to the ester family. It is widely used in various industries, including fragrance and flavor, as a solvent, and as an intermediate for the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of pentyl 3-ethoxypropanoate is not well understood. However, it is believed to act as a modulator of the activity of certain enzymes and receptors in the body, which can affect various physiological processes.
Biochemische Und Physiologische Effekte
Pentyl 3-ethoxypropanoate has been shown to have various biochemical and physiological effects, including antioxidant, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of pentyl 3-ethoxypropanoate is its high solubility in water and organic solvents, which makes it a useful solvent for various lab experiments. However, its high volatility and potential toxicity at high concentrations can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research of pentyl 3-ethoxypropanoate, including the development of new synthetic routes for its production, the study of its potential use in the development of new materials, and the investigation of its mechanisms of action and potential therapeutic applications. Additionally, further research is needed to better understand the safety and toxicity of pentyl 3-ethoxypropanoate, particularly at high concentrations.
Synthesemethoden
The synthesis of pentyl 3-ethoxypropanoate can be achieved by the reaction between pentanol and Pentyl 3-ethoxypropanoate propanoate in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, where the hydroxyl group of pentanol reacts with the carboxyl group of Pentyl 3-ethoxypropanoate propanoate, resulting in the formation of pentyl 3-ethoxypropanoate and water.
Wissenschaftliche Forschungsanwendungen
Pentyl 3-ethoxypropanoate has been used in various scientific research applications, including as a solvent for the extraction and purification of natural products, as a reagent for the synthesis of pharmaceuticals and agrochemicals, and as a flavor and fragrance ingredient. It has also been studied for its potential use in the development of new materials, such as biodegradable polymers.
Eigenschaften
CAS-Nummer |
14144-36-6 |
|---|---|
Produktname |
Pentyl 3-ethoxypropanoate |
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
pentyl 3-ethoxypropanoate |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-8-13-10(11)7-9-12-4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
LECMFIIQEQTPNP-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CCOCC |
Kanonische SMILES |
CCCCCOC(=O)CCOCC |
Andere CAS-Nummern |
14144-36-6 |
Löslichkeit |
0.01 M |
Synonyme |
pentyl 3-ethoxypropanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



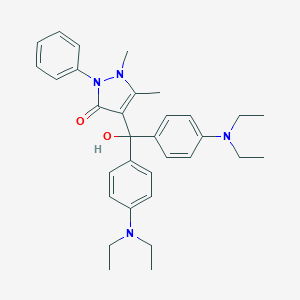
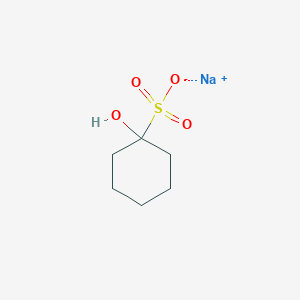
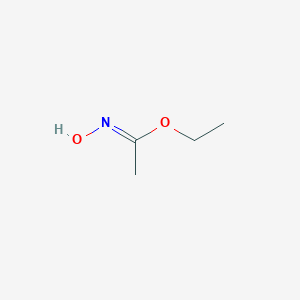
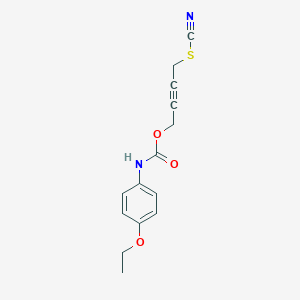
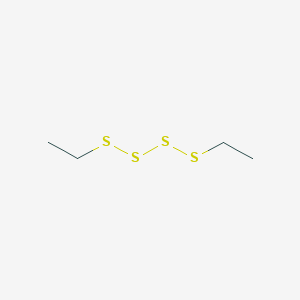
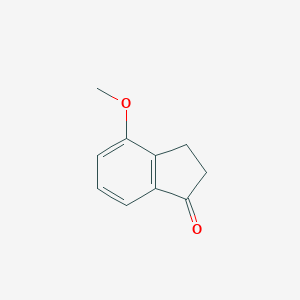
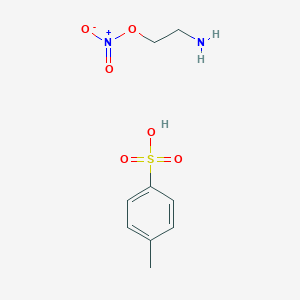


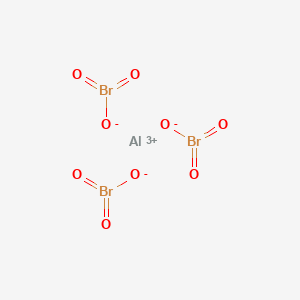
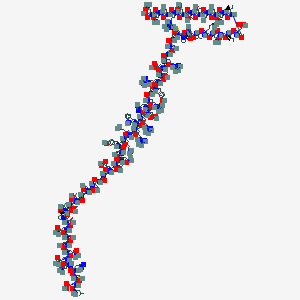

![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
